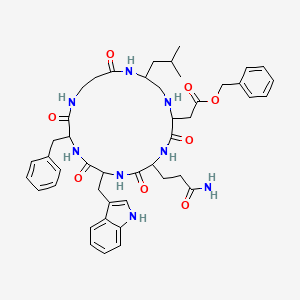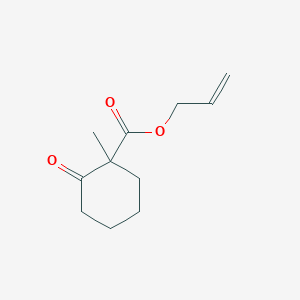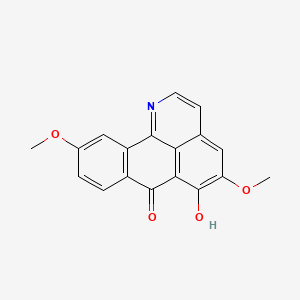
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by their unique ring structures that include atoms other than carbon, such as nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- can be achieved through several methods. One common approach involves the cyclization of phenylethylaminophtalides with polyphosphoric acid. This method has been characterized by X-ray diffraction and NMR assignments . Another method involves the intermolecular cyclization of 1-alkynyl-9,10-anthraquinones with hydrazine in boiling pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Aplicaciones Científicas De Investigación
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- exerts its effects involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, disrupting the normal function of the DNA and leading to cytotoxic effects . Additionally, it may inhibit enzymes involved in DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
7H-Dibenzo(de,h)quinolin-7-one: This compound shares the same core structure but lacks the methoxy and hydroxy substituents.
6-Hydroxy-4,5,9-trimethoxy-7H-dibenzo(de,h)quinolin-7-one: This compound has additional methoxy groups and a hydroxy group at different positions.
Uniqueness
7H-Dibenzo(de,h)quinolin-7-one, 5,10-dimethoxy-6-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and hydroxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
88741-67-7 |
|---|---|
Fórmula molecular |
C18H13NO4 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
10-hydroxy-4,11-dimethoxy-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C18H13NO4/c1-22-10-3-4-11-12(8-10)16-14-9(5-6-19-16)7-13(23-2)18(21)15(14)17(11)20/h3-8,21H,1-2H3 |
Clave InChI |
BKPROUCYAMSITF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=O)C3=C4C2=NC=CC4=CC(=C3O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


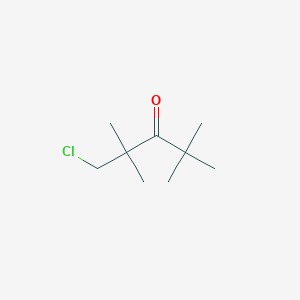
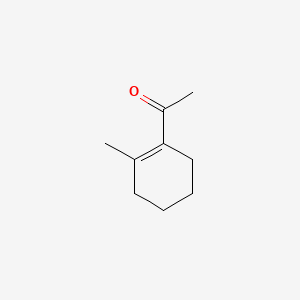
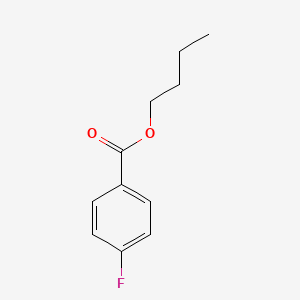
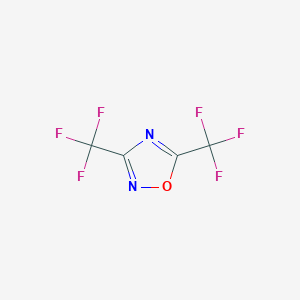
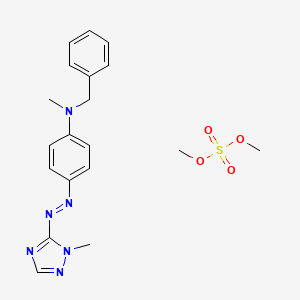
![N-[2-(diethylamino)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B14159291.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
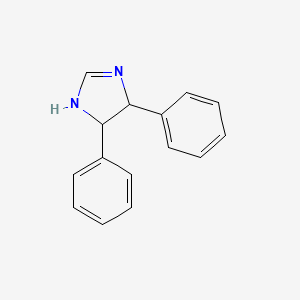

![1-[(E)-2-(benzenesulfonyl)ethenyl]-4-methylbenzene](/img/structure/B14159304.png)
